Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

2-Methyl-1H-benzodimidazole-5-carbonitrile structure
92443-13-5 structure
상품 이름:2-Methyl-1H-benzodimidazole-5-carbonitrile
CAS 번호:92443-13-5
MF:C9H7N3
메가와트:157.171981096268
MDL:MFCD06659814
CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
    • 1H-Benzimidazole-6-carbonitrile,2-methyl-
    • 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
    • 2-methyl-1H-Benzimidazole-6-carbonitrile
    • 2-methyl-3H-benzimidazole-5-carbonitrile
    • 2-Methyl-1H-benzimidazole-5-carbonitrile
    • 2-Methyl-5-cyan-benzimidazol
    • 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
    • 5-CYANO-2-METHYL-BENZIMIDAZOLE
    • 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
    • 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
    • 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
    • 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
    • 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
    • 2-Methyl-1H-benzodimidazole-5-carbonitrile
    • MDL: MFCD06659814
    • 인치: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
    • InChIKey: QPFHANMJUAOJKH-UHFFFAOYSA-N
    • 미소: N#CC1C=C2C(NC(C)=N2)=CC=1

계산된 속성

  • 정밀분자량: 157.06400
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0

실험적 성질

  • PSA: 52.47000
  • LogP: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile 보안 정보

2-Methyl-1H-benzodimidazole-5-carbonitrile 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Methyl-1H-benzodimidazole-5-carbonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A2B Chem LLC
AC87325-5g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 96%
5g
$1316.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784319-5g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 98%
5g
¥19346.00 2024-04-25
abcr
AB267934-1g
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; .
92443-13-5 95%
1g
€587.60 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784319-1g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 98%
1g
¥4898.00 2024-04-25
Ambeed
A324131-1g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 95+%
1g
$397.0 2024-04-16
1PlusChem
1P0066BH-5g
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE
92443-13-5 96%
5g
$1392.00 2025-02-21
abcr
AB267934-1 g
2-Methyl-1H-benzimidazole-5-carbonitrile; 95%
92443-13-5
1g
€565.00 2023-04-26
TRC
M337363-2.5mg
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5
2.5mg
$ 50.00 2022-06-03
TRC
M337363-5mg
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5
5mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
Y1249907-1g
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE
92443-13-5 95%
1g
$500 2024-06-07

2-Methyl-1H-benzodimidazole-5-carbonitrile 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Sucrose Solvents: Ethanol ,  Acetone
참조
Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles
Navarro-Ocana, Arturo; Olguin, Luis F.; Luna, Hector; Jimenez-Estrada, Manuel; Barzana, Eduardo, Journal of the Chemical Society, 2001, (21), 2754-2756

합성회로 2

반응 조건
1.1 Solvents: 1,4-Dioxane ;  8 h, 120 °C
참조
Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis
Sharma, Saurabh; Bhattacherjee, Dhananjay; Das, Pralay, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

합성회로 3

반응 조건
1.1 Reagents: Acetic acid ,  Indium Solvents: Ethyl acetate ;  6 h, reflux
참조
Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters
Kim, Jaeho; Kim, Jihye; Lee, Hyunseung; Lee, Byung Min; Kim, Byeong Hyo, Tetrahedron, 2011, 67(41), 8027-8033

합성회로 4

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
참조
Preparation of oxadiazole compounds as S1P1 agonists
, United States, , ,

합성회로 5

반응 조건
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ;  1.5 h, 170 °C
참조
Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines
De Luca, Lidia; Porcheddu, Andrea, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

합성회로 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ;  30 min, 20 bar, 150 °C
참조
A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method
Szabo, Balazs; Faigl, Ferenc; Eles, Janos; Greiner, Istvan, Current Organic Chemistry, 2018, 22(19), 1940-1944

합성회로 7

반응 조건
1.1 Catalysts: Rhodium ,  Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ;  48 h, 140 °C
1.2 Reagents: Water
참조
Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents
Yamini ; Sharma, Saurabh ; Das, Pralay, Applied Organometallic Chemistry, 2021, 35(8),

합성회로 8

반응 조건
1.1 Reagents: Stannous chloride ;  1 min, rt → 130 °C; 5 min, 130 °C
참조
Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions
VanVliet, David S.; Gillespie, Paul; Scicinski, Jan J., Tetrahedron Letters, 2005, 46(39), 6741-6743

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol ,  1,4-Dioxane ;  48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ;  rt
참조
Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source
Sharma, Saurabh; Sharma, Ajay; Yamini; Das, Pralay, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

합성회로 10

반응 조건
1.1 12 h, reflux
참조
Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof
, United States, , ,

합성회로 11

반응 조건
1.1 Solvents: 1,4-Dioxane ;  24 h, 130 °C
참조
Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
A844236
순결:99%
재다:1g
가격 ($):357.0